molecular formula C20H21N3O4S2 B2987300 3-allyl-5-(5-methylfuran-2-yl)-2-((2-morpholino-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 380455-02-7

3-allyl-5-(5-methylfuran-2-yl)-2-((2-morpholino-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B2987300
M. Wt: 431.53
InChI Key: VUEPTAIGQKQTJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-allyl-5-(5-methylfuran-2-yl)-2-((2-morpholino-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C20H21N3O4S2 and its molecular weight is 431.53. The purity is usually 95%.
BenchChem offers high-quality 3-allyl-5-(5-methylfuran-2-yl)-2-((2-morpholino-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-allyl-5-(5-methylfuran-2-yl)-2-((2-morpholino-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor and Anti-inflammatory Applications

Derivatives of thieno[2,3-d]pyrimidin-4(3H)-one, such as those mentioned in the synthesis and characterization studies, have shown potential as inhibitors of tumor necrosis factor alpha and nitric oxide, indicating possible applications in antitumor therapies. These compounds have been synthesized through environmentally friendly methods, showcasing their potential for green chemistry applications in medicinal research (Lei et al., 2017).

Pharmacokinetics and Drug Disposition

Another study focused on a derivative with inhibitory effects on phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), crucial in cancer development. This research highlights the compound's absorption, disposition, and the prediction of its pharmacokinetics and efficacy in humans, suggesting a strong foundation for clinical development in cancer treatment (Salphati et al., 2012).

Synthesis of Heterocyclic Compounds

Novel heterocyclic compounds synthesized from related chemical structures have demonstrated significant anti-inflammatory and analgesic activities. These compounds were evaluated as cyclooxygenase inhibitors and showed promising results in preclinical assessments, highlighting their potential as therapeutic agents (Abu‐Hashem et al., 2020).

Antimicrobial Activity

Research on pyrimidine-triazole derivatives synthesized from morpholino phenyl molecules has explored their antimicrobial properties against selected bacterial and fungal strains. This study indicates the broader applicability of thieno[2,3-d]pyrimidin-4(3H)-one derivatives in developing new antimicrobial agents (Majithiya & Bheshdadia, 2022).

properties

IUPAC Name

5-(5-methylfuran-2-yl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S2/c1-3-6-23-19(25)17-14(15-5-4-13(2)27-15)11-28-18(17)21-20(23)29-12-16(24)22-7-9-26-10-8-22/h3-5,11H,1,6-10,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUEPTAIGQKQTJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)N4CCOCC4)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-allyl-5-(5-methylfuran-2-yl)-2-((2-morpholino-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one

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